![molecular formula C12H20O4 B2467837 3-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid CAS No. 1020965-27-8](/img/structure/B2467837.png)
3-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid” is a chemical compound with the molecular formula C12H20O4 . It has a molecular weight of 228.29 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H20O4/c1-12(2,3)16-11(15)9-6-4-5-8(7-9)10(13)14/h8-9H,4-7H2,1-3H3,(H,13,14) . This indicates that the molecule contains a cyclohexane ring with a carboxylic acid (COOH) group and a tert-butoxy carbonyl (Boc) group attached .Physical And Chemical Properties Analysis
This compound is a white solid at room temperature . The storage temperature is normal, and it does not require any special storage conditions .Aplicaciones Científicas De Investigación
Organic Synthesis Applications
Organic synthesis chemists have long been inspired by the complexity and utility of indole alkaloids, leading to the development of new methods for indole synthesis. These methods, including the use of tert-butoxy carbonyl protected intermediates, have broad applications in pharmaceuticals and materials science due to their efficiency and versatility in constructing complex molecular architectures (Taber & Tirunahari, 2011).
Environmental Science and Biodegradation
The environmental fate and biodegradation of fuel oxygenates such as methyl tert-butyl ether (MTBE) have been extensively studied, highlighting the challenges and advancements in bioremediation technologies. These studies underscore the importance of understanding the environmental behavior of similar tert-butoxy compounds, including their potential impacts on water quality and biodegradability (Fiorenza & Rifai, 2003).
Material Science
In material science, the synthesis and modification of polymers using carboxylic acid derivatives, including those related to tert-butoxy carbonyl groups, play a crucial role in developing new materials with improved properties. These advancements have implications for creating more sustainable and biodegradable materials, contributing to environmental conservation efforts (Gao, Ma, & Xu, 2011).
Analytical and Environmental Chemistry
The study of synthetic phenolic antioxidants, which share structural similarities with tert-butoxy carbonyl compounds, has shed light on their environmental occurrence, human exposure, and toxicity. This research is vital for understanding the potential health and environmental impacts of widespread use of these compounds in various industrial applications (Liu & Mabury, 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-12(2,3)16-11(15)9-6-4-5-8(7-9)10(13)14/h8-9H,4-7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRPKIATGQQKHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCC(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

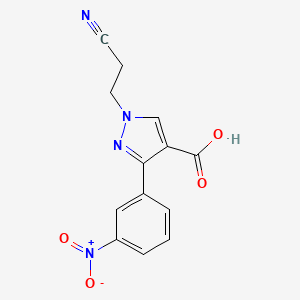
![1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B2467755.png)
![N-(2-Methoxy-2-thiophen-3-ylethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2467756.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2467757.png)
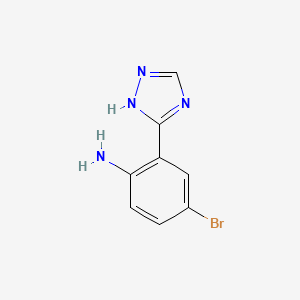

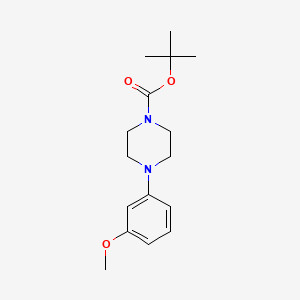
![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone](/img/structure/B2467766.png)
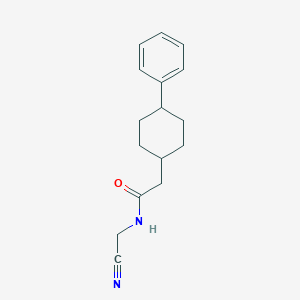
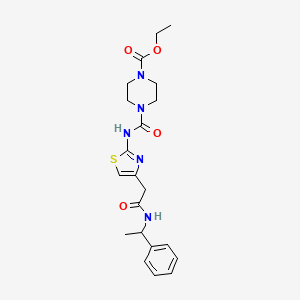
![2-Chloro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-N-methylacetamide](/img/structure/B2467769.png)
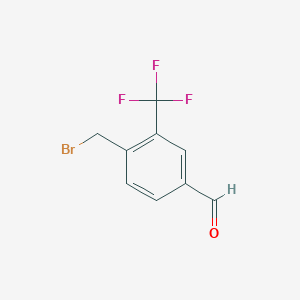
![2,4-Dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline](/img/structure/B2467775.png)
![8-fluoro-2-(quinolin-8-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2467777.png)